Methyl 2-(dimethoxyphosphoryl)pent-3-enoate
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Overview
Description
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate is an organic compound with the molecular formula C8H15O5P. It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a pent-3-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-pentenoate with dimethyl phosphite under basic conditions. The reaction typically proceeds as follows:
Reactants: Methyl 3-pentenoate and dimethyl phosphite.
Catalyst: A base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphonate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various phosphonate esters and derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(dimethoxyphosphoryl)pent-3-enoate involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in signaling pathways by acting as a ligand or modulator .
Comparison with Similar Compounds
Similar Compounds
(Dimethoxyphosphoryl)methyl methacrylate: Similar in structure but with a methacrylate moiety instead of a pent-3-enoate group.
Properties
CAS No. |
820233-38-3 |
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Molecular Formula |
C8H15O5P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphorylpent-3-enoate |
InChI |
InChI=1S/C8H15O5P/c1-5-6-7(8(9)11-2)14(10,12-3)13-4/h5-7H,1-4H3 |
InChI Key |
UYDVHJVFMMDMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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